4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18258008
Molecular Formula: C10H18BrN3O
Molecular Weight: 276.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BrN3O |
|---|---|
| Molecular Weight | 276.17 g/mol |
| IUPAC Name | 4-bromo-1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H18BrN3O/c1-8(2)3-5-15-6-4-14-7-9(11)10(12)13-14/h7-8H,3-6H2,1-2H3,(H2,12,13) |
| Standard InChI Key | NQIBWJRSGFOFSF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOCCN1C=C(C(=N1)N)Br |
Introduction
4-Bromo-1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring structure, which includes a bromine atom and an isopentyloxyethyl side chain. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of 4-Bromo-1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine typically involves several key steps, utilizing various solvents and reaction conditions to optimize yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to enhance efficiency while adhering to green chemistry principles.
Applications
4-Bromo-1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine has several notable applications in medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals due to its unique structural properties and functional groups. The compound can interact with specific molecular targets such as enzymes or receptors within biological systems, modulating their activity and influencing various cellular signaling pathways and physiological responses.
Chemical Reactions
This compound can undergo several types of chemical reactions, which are significant for modifying its structure and enhancing its biological activity. These reactions make it a versatile intermediate in synthetic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume